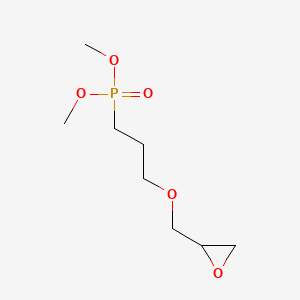

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate

Description

Properties

CAS No. |

86211-32-7 |

|---|---|

Molecular Formula |

C8H17O5P |

Molecular Weight |

224.19 g/mol |

IUPAC Name |

2-(3-dimethoxyphosphorylpropoxymethyl)oxirane |

InChI |

InChI=1S/C8H17O5P/c1-10-14(9,11-2)5-3-4-12-6-8-7-13-8/h8H,3-7H2,1-2H3 |

InChI Key |

IKLXPBDCWTZFQJ-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CCCOCC1CO1)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phosphonate Esters with Epoxide-Containing Alkyl Halides

Method: The most common approach involves reacting dimethyl phosphite or dimethyl phosphonate esters with 3-(oxiranylmethoxy)propyl halides (e.g., bromides or chlorides) under basic conditions. The nucleophilic phosphorus center attacks the alkyl halide, forming the phosphonate ester with the oxiranylmethoxy substituent.

Reaction Conditions: Typically, a base such as triethylamine or potassium carbonate is used to deprotonate the phosphite, facilitating nucleophilic substitution. Solvents like acetonitrile or dimethylformamide (DMF) are common. Reaction temperatures range from ambient to moderate heating (25–80 °C) to optimize reaction rates without decomposing the epoxide ring.

Microwave-Assisted Synthesis: Recent advances include microwave-assisted alkylation under solvent-free or minimal solvent conditions, which significantly reduce reaction times and improve yields. Microwave irradiation promotes efficient energy transfer, enhancing reaction kinetics while preserving the epoxide functionality.

Direct Esterification of Phosphonic Acid Derivatives

Method: Another route involves the esterification of phosphonic acid derivatives bearing the 3-(oxiranylmethoxy)propyl group with methanol or dimethyl sulfate to form the dimethyl ester.

Catalysts and Conditions: Acid catalysts such as sulfuric acid or Lewis acids can be employed under reflux conditions. Careful control of temperature and reaction time is essential to avoid epoxide ring opening.

Radical Addition Methods (Less Common)

- Radical-mediated addition of dimethyl phosphite to alkenes bearing oxiranylmethoxy substituents has been reported for related phosphonate esters, though this is less common for the specific compound due to potential side reactions affecting the epoxide.

Industrial and Scalable Production Techniques

Microwave-Assisted Large-Scale Synthesis: Industrial processes leverage microwave-assisted synthesis for rapid and clean conversion, often combined with ionic liquid catalysts to enhance selectivity and reduce waste.

Catalytic Processes: Use of ionic liquids or phase-transfer catalysts improves reaction efficiency and environmental sustainability.

Purification: Post-reaction purification typically involves distillation under reduced pressure or chromatographic techniques to separate the desired phosphonate ester from unreacted starting materials and by-products.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Base | Triethylamine, K2CO3 | Facilitates nucleophilic substitution |

| Solvent | Acetonitrile, DMF, or solvent-free | Solvent-free microwave conditions preferred |

| Temperature | 25–80 °C | Higher temps risk epoxide ring opening |

| Reaction Time | 30 min to several hours (microwave) | Microwave reduces time significantly |

| Catalyst | Ionic liquids (e.g., imidazolium salts) | Enhances selectivity and yield |

| Purification | Vacuum distillation, chromatography | Removes impurities and unreacted materials |

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of dimethyl phosphite with 3-(oxiranylmethoxy)propyl halide | Dimethyl phosphite, alkyl halide, base (Et3N, K2CO3) | 25–80 °C, solvent or solvent-free microwave | High yield, mild conditions, scalable | Sensitive to strong acid/base |

| Direct esterification of phosphonic acid derivatives | Phosphonic acid derivative, methanol, acid catalyst | Reflux, acid catalysis | Straightforward ester formation | Risk of epoxide ring opening |

| Radical addition (less common) | Dimethyl phosphite, alkene, radical initiator | 60–95 °C, radical initiator | Alternative route | Lower selectivity, side reactions |

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its use in drug development, particularly as a precursor for bioactive molecules.

Mechanism of Action

The mechanism of action of dimethyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate

A direct structural analog, diethyl (3-(oxiranylmethoxy)propyl)phosphonate (CID 3043639), replaces the methyl ester groups with ethyl substituents. Its molecular formula is C₁₀H₂₁O₅P (MW: 252.21 g/mol), resulting in increased lipophilicity compared to the methyl counterpart. This substitution may enhance solubility in non-polar solvents but could reduce reactivity in aqueous systems due to steric hindrance .

Dimethyl [2-Oxo-3-(3-(trifluoromethyl)phenoxy)propyl]phosphonate

This compound (CAS: 54094-19-8) shares the dimethyl phosphonate backbone but incorporates a trifluoromethylphenoxy group and a ketone functionality. Its molecular formula is C₁₂H₁₄F₃O₅P (MW: 326.21 g/mol). The electron-withdrawing trifluoromethyl group enhances stability and bioactivity, making it a critical intermediate in synthesizing Travoprost, a glaucoma medication . Unlike the target compound, this derivative is pharmacologically active and tailored for ocular drug development.

Aminated Cyclopropylmethylphosphonates

Compounds like diethyl ((1-(3-(pentylamino)propyl)cyclopropyl)methyl)phosphonate (3b) (MW: 291.36 g/mol) feature cyclopropyl and amine substituents. These structural modifications confer potent anti-prostate cancer activity (IC₅₀ ~45 µM) , contrasting with the target compound’s non-biological applications. The cyclopropyl group enhances conformational rigidity, while the amine enables hydrogen bonding with biological targets.

Simpler Phosphonate Esters

Dimethyl methylphosphonate (DMMP) (CAS: 756-79-6) and diisopropyl methylphosphonate (CAS: 1445-75-6) are simpler analogs lacking epoxide or aromatic groups. DMMP (MW: 124.08 g/mol) is widely used as a flame retardant and solvent due to its low molecular weight and high thermal stability . These compounds highlight how substituent complexity dictates application:

Biological Activity

Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group, which is known to influence its biological properties. The compound's structure can be represented as follows:

- Molecular Formula : C10H21O5P

- CAS Number : [Not specified in the search results]

The phosphonate group contributes to the compound's acidity and potential interactions with biological macromolecules, such as enzymes and receptors.

Mechanisms of Biological Activity

Phosphonates like this compound exhibit a range of biological activities attributed to their ability to mimic phosphate esters. The following mechanisms have been identified:

- Antiviral Activity : Phosphonates have shown effectiveness against various viral infections. Research indicates that modifications to the phosphonate structure can enhance antiviral efficacy, making them suitable candidates for drug development against pathogens like HIV and herpes simplex virus .

- Cytostatic Effects : These compounds may inhibit cell proliferation by interfering with nucleic acid synthesis or cellular signaling pathways. Their ability to modulate immune responses also contributes to their cytostatic properties .

- Immunomodulatory Effects : Certain phosphonates can stimulate immune responses, which may be beneficial in treating infections or enhancing vaccine efficacy .

1. Antiviral Efficacy

A study evaluated the antiviral activity of various phosphonates, including this compound, against Plasmodium falciparum and other viral pathogens. Results indicated that modifications to the phosphonate moiety significantly increased bioactivity, with some derivatives exhibiting over tenfold improvements in efficacy compared to their parent compounds .

2. Cytotoxicity Assessment

Research assessing the cytotoxicity of this compound revealed that while it possesses therapeutic potential, it also exhibits dose-dependent cytotoxic effects on certain cell lines. This necessitates careful evaluation in drug development contexts to balance efficacy with safety .

3. Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that phosphonates often suffer from poor bioavailability due to their polar nature, which limits cellular permeability. Recent advancements in prodrug strategies aim to enhance the oral bioavailability of these compounds by modifying their chemical structure to improve membrane permeability .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H21O5P |

| Antiviral Activity | Effective against Plasmodium falciparum |

| Cytostatic Effects | Inhibits cell proliferation; dose-dependent cytotoxicity |

| Immunomodulatory Effects | Stimulates immune responses |

| Pharmacokinetics | Low bioavailability; prodrug strategies recommended |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.